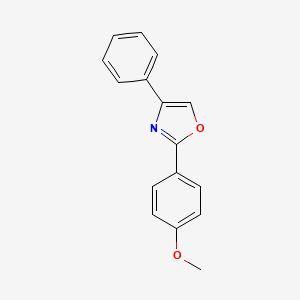
2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a phenyl group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-4-phenyl-1,3-oxazole.
Reduction: Formation of 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and phenyl groups can enhance its binding affinity and selectivity towards these targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-4-phenyl-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-(4-Methoxyphenyl)-4-phenyl-1,3-imidazole: Similar structure but contains an additional nitrogen atom.
2-(4-Methoxyphenyl)-4-phenyl-1,3-triazole: Contains two additional nitrogen atoms in the ring.
Uniqueness
2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. The methoxy group enhances its solubility and reactivity, making it a versatile compound for various applications. Its unique combination of functional groups allows for diverse chemical modifications and potential biological activities.
Propiedades
Número CAS |
25205-87-2 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-17-15(11-19-16)12-5-3-2-4-6-12/h2-11H,1H3 |
Clave InChI |
URUNBNWRURCBSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


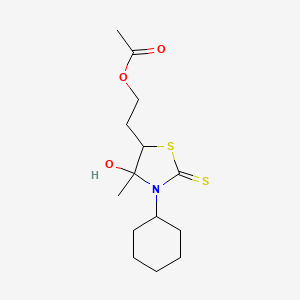
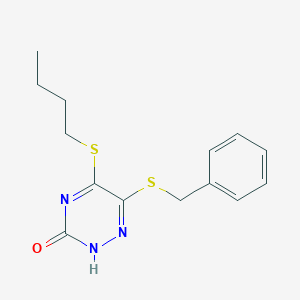
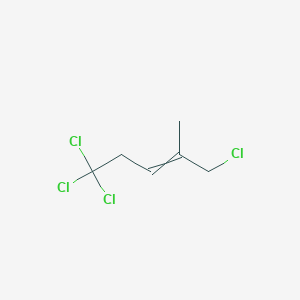
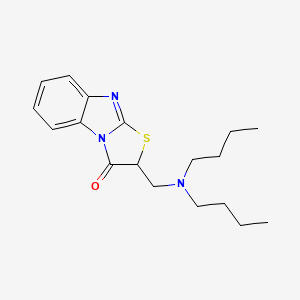
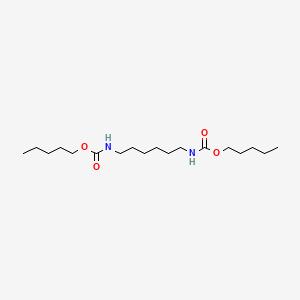
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
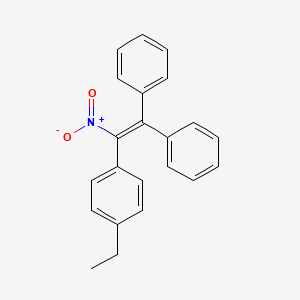
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
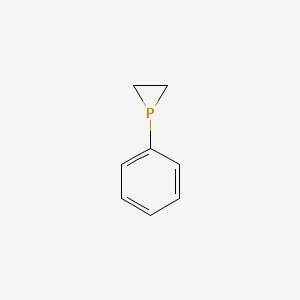
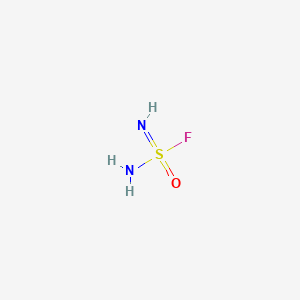
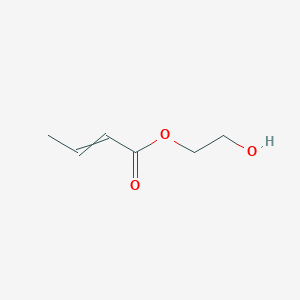
![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
